[2-(4-Chlorophenyl)ethyl](4-methoxybenzyl)amine hydrobromide
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Overview
Description
2-(4-Chlorophenyl)ethylamine hydrobromide is a chemical compound with the molecular formula C16H18ClNO·HBr. It is a solid substance with a molecular weight of 356.69 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)ethylamine hydrobromide involves several steps. One common method includes the reaction of 2-(4-chlorophenyl)ethylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Chlorophenyl)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(4-Chlorophenyl)ethylamine hydrobromide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-(4-Chlorophenyl)ethylamine hydrobromide can be compared with similar compounds such as:
2-(4-Chlorophenyl)ethylamine hydrobromide: This compound has a similar structure but with a methoxy group at the 3-position instead of the 4-position.
4-Methoxyphenethylamine: This compound lacks the chlorophenyl group and has different chemical properties and applications.
The uniqueness of 2-(4-Chlorophenyl)ethylamine hydrobromide lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.BrH/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13;/h2-9,18H,10-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIRGGCEIHNNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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